molecular formula C11H12N2O2S B250603 N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No. B250603
M. Wt: 236.29 g/mol
InChI Key: UAVSMPZIKNDTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a fluorescent probe that can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity.

Mechanism of Action

N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a fluorescent probe that binds to proteins through a covalent bond with the amide group. The binding of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide to proteins causes a change in the fluorescence intensity of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. The change in fluorescence intensity can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in cell-based assays and animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a fluorescent probe are its high sensitivity, low toxicity, and ease of use. N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can be used in a variety of cell-based assays and animal studies. The limitations of using N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide are its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.

Future Directions

There are many future directions for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in scientific research. One direction is the development of new fluorescent probes based on N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. Another direction is the use of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in the study of protein-protein interactions in living cells. N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can also be used in the development of new drugs that target specific proteins. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can be used in the study of protein conformational changes in diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-methoxy-2-aminobenzothiazole with propanoyl chloride in the presence of a base. The reaction produces N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a white solid with a melting point of 128-130°C. The purity of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been widely used in scientific research as a fluorescent probe. It can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity. N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been used to study the conformational changes of proteins such as calmodulin, tubulin, and RNA polymerase. It has also been used to study the interaction between proteins such as the interaction between calmodulin and myosin light chain kinase. N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been used to study the activity of enzymes such as protein kinase C and phospholipase A2.

properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C11H12N2O2S/c1-3-10(14)13-11-12-8-5-4-7(15-2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

UAVSMPZIKNDTLX-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

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